

Synthesis and Purification of Dinoprost-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dinoprost-d4*

Cat. No.: *B032840*

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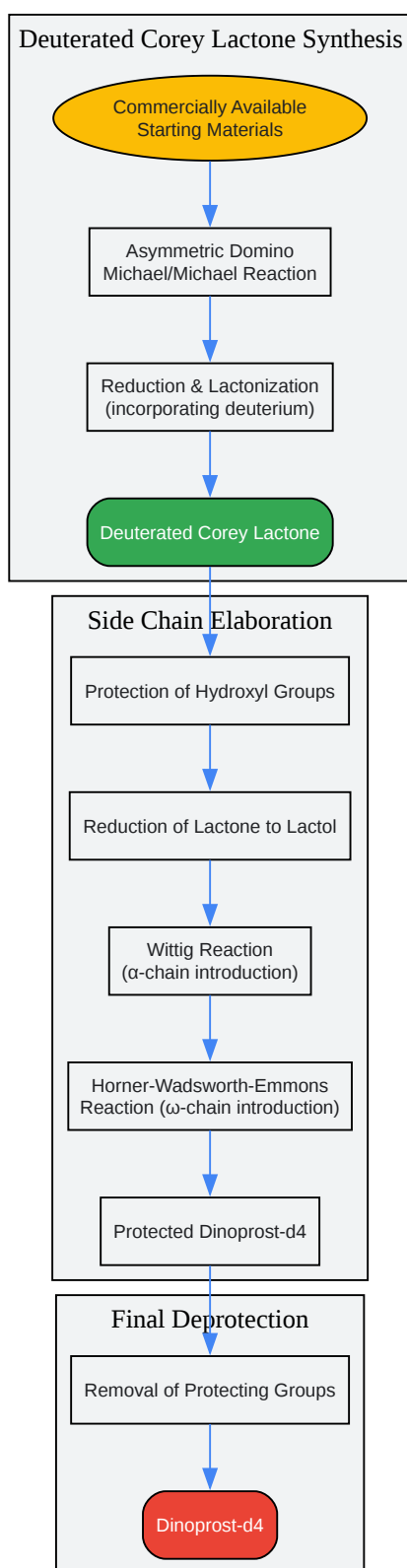
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of **Dinoprost-d4**. **Dinoprost-d4**, a deuterated analog of Dinoprost (Prostaglandin F_{2α}), serves as a crucial internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The incorporation of stable isotopes like deuterium offers a reliable means to correct for analyte loss during sample preparation and variations in instrument response, ensuring accurate quantification of endogenous Dinoprost.

Synthesis of Dinoprost-d4

The total synthesis of **Dinoprost-d4** can be approached by adapting established synthetic routes for Dinoprost, with the strategic introduction of deuterium atoms at the 3 and 4 positions of the cyclopentane core. A common and versatile strategy for prostaglandin synthesis involves the use of the Corey lactone as a key intermediate.

Synthetic Strategy Overview

The synthesis commences with the preparation of a deuterated Corey lactone intermediate, followed by the introduction of the α - and ω -side chains through a series of stereocontrolled reactions. A plausible synthetic workflow is outlined below.



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Caption: Synthetic workflow for **Dinoprost-d4** via a deuterated Corey lactone intermediate.

Experimental Protocols

1.2.1. Synthesis of Deuterated Corey Lactone

A one-pot synthesis of the Corey lactone has been reported with a yield of approximately 50% [1]. This can be adapted to introduce deuterium.

- **Reaction:** An asymmetric domino Michael/Michael reaction of a suitable ketone and α,β -enal, followed by reduction and lactonization.
- **Deuteration Strategy:** Deuterium can be introduced during the reduction of the ketone intermediate using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This would result in the incorporation of deuterium at the carbon atom that will become C-3 in the final Dinoprost structure. Further deuteration at the adjacent C-4 position can be achieved through base-catalyzed exchange in a deuterated solvent (e.g., D₂O) prior to lactonization.
- **Key Reagents:** Organocatalyst (e.g., diphenylprolinol silyl ether), deuterated reducing agent (e.g., NaBD₄), deuterated solvent (e.g., D₂O).
- **Procedure:**
 - Combine the starting ketone and α,β -enal in a suitable solvent with the organocatalyst.
 - After completion of the domino reaction, introduce the deuterated reducing agent at low temperature.
 - Quench the reaction and perform a work-up.
 - Subject the intermediate to base-catalyzed exchange in a deuterated solvent to introduce the second deuterium atom.
 - Induce lactonization under appropriate conditions to yield the deuterated Corey lactone.

1.2.2. Elaboration to **Dinoprost-d₄**

The conversion of the deuterated Corey lactone to **Dinoprost-d₄** follows established procedures for prostaglandin synthesis[2][3].

- **Protection:** The hydroxyl groups of the Corey lactone are protected with suitable protecting groups (e.g., p-phenylbenzoyl).
- **Lactone Reduction:** The protected lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
- **Wittig Reaction (α -chain):** The lactol is reacted with a phosphorus ylide to introduce the α -side chain.
- **Horner-Wadsworth-Emmons Reaction (ω -chain):** The ω -side chain is introduced via a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate reagent.
- **Deprotection:** The protecting groups are removed under mild conditions to yield **Dinoprost-d4**.

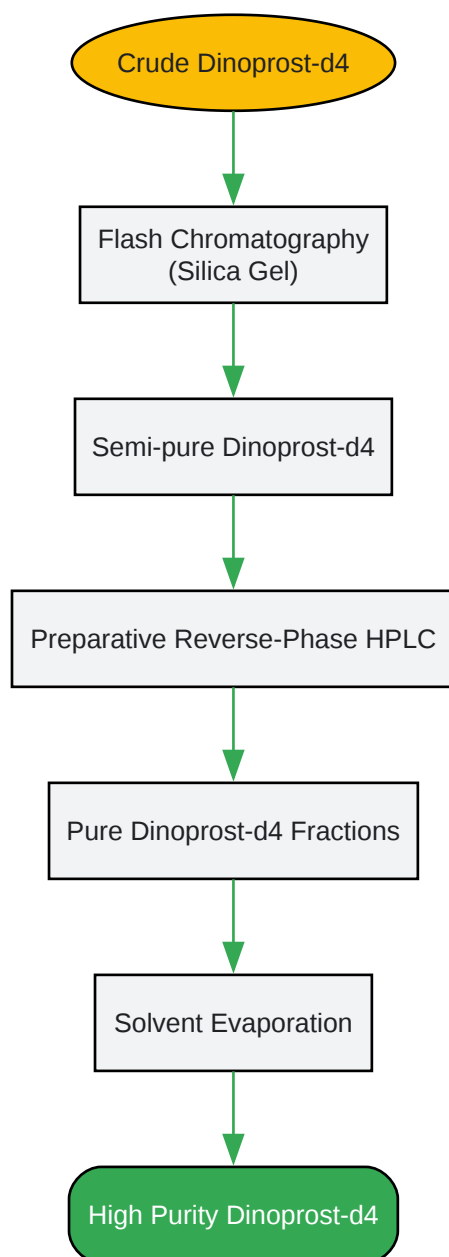
Step	Reaction	Key Reagents	Typical Yield
1	Deuterated Corey Lactone Synthesis	Organocatalyst, NaBD4, D2O	~50% ^[1]
2	Hydroxyl Group Protection	p-Phenylbenzoyl chloride, pyridine	>90%
3	Lactone to Lactol Reduction	DIBAL-H	~80-90%
4	Wittig Reaction (α -chain)	(4-carboxybutyl)triphenyl phosphonium bromide, base	~60-70%
5	Horner-Wadsworth-Emmons (ω -chain)	Dimethyl (2-oxoheptyl)phosphonate, base	~70-80%
6	Deprotection	K2CO3, Methanol	>90%

Purification of Dinoprost-d4

The crude **Dinoprost-d4** obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and stereoisomers. High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandins.

Purification Strategy

A multi-step purification strategy may be necessary, often involving an initial flash chromatography step followed by preparative reverse-phase HPLC.



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Caption: General workflow for the purification of **Dinoprost-d4**.

Experimental Protocol: Preparative HPLC

- Column: A C18 reverse-phase column is commonly used for prostaglandin purification[4][5][6].
- Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape[4][5].
- Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for prostaglandins which lack a strong chromophore.
- Procedure:
 - Dissolve the semi-pure **Dinoprost-d4** in a small volume of the initial mobile phase.
 - Inject the sample onto the preparative HPLC system.
 - Elute the compound using a suitable gradient program.
 - Collect fractions corresponding to the **Dinoprost-d4** peak.
 - Pool the pure fractions and remove the solvent under reduced pressure.

Parameter	Recommended Condition
Column	C18 reverse-phase, 10 µm particle size, 250 x 20 mm
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	30-70% B over 30 minutes
Flow Rate	10-20 mL/min
Detection	UV at 210 nm

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized **Dinoprost-d4** must be confirmed using appropriate analytical techniques.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and isotopic incorporation.

- Technique: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins[7][8].
- Expected Mass: The monoisotopic mass of Dinoprost is 354.2406 g/mol . For **Dinoprost-d4**, the expected monoisotopic mass would be approximately 358.2657 g/mol .
- Tandem MS (MS/MS): Fragmentation analysis can confirm the structure. For Dinoprost, a precursor ion of m/z 353.2 [M-H]⁻ is often selected, with characteristic product ions observed[7]. For **Dinoprost-d4**, the precursor ion would be m/z 357.2.

Parameter	Value
Ionization Mode	ESI Negative
Precursor Ion (Dinoprost)	m/z 353.2[7]
Precursor Ion (Dinoprost-d4)	m/z 357.2
Collision Energy	20-40 eV (instrument dependent)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

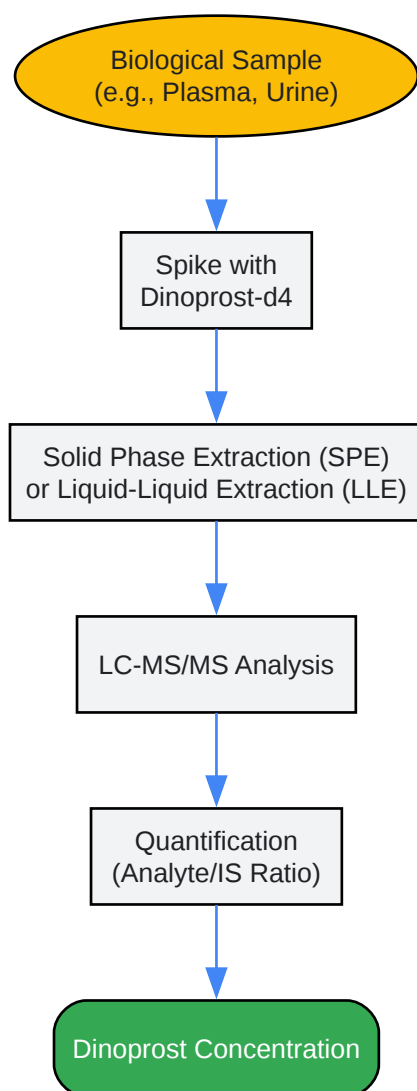
- ¹H NMR: The proton NMR spectrum of **Dinoprost-d4** is expected to be similar to that of Dinoprost, but with the absence of signals corresponding to the protons at the C-3 and C-4 positions.

- **¹³C NMR:** The carbon NMR spectrum will show characteristic shifts for the 20 carbon atoms of the Dinoprost skeleton. The signals for the deuterated carbons (C-3 and C-4) may be broadened or show a characteristic triplet fine structure due to C-D coupling.
- **Reference Data:** The ¹H and ¹³C NMR data for the related Corey lactone diol have been reported (¹H NMR (400MHz, Chloroform-d) δ 4.93, 4.19, 3.75, 3.63, 2.81, 2.68–2.56, 2.53, 2.43, 2.10–1.94 ppm; ¹³C NMR (100MHz, DMSO-d6) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 ppm)[9]. A 2D NMR spectrum of Dinoprostone (PGE2) is also available for comparison[10].

Application as an Internal Standard

Dinoprost-d4 is primarily used as an internal standard for the quantification of Dinoprost in biological matrices by LC-MS/MS.

Workflow for Quantitative Analysis

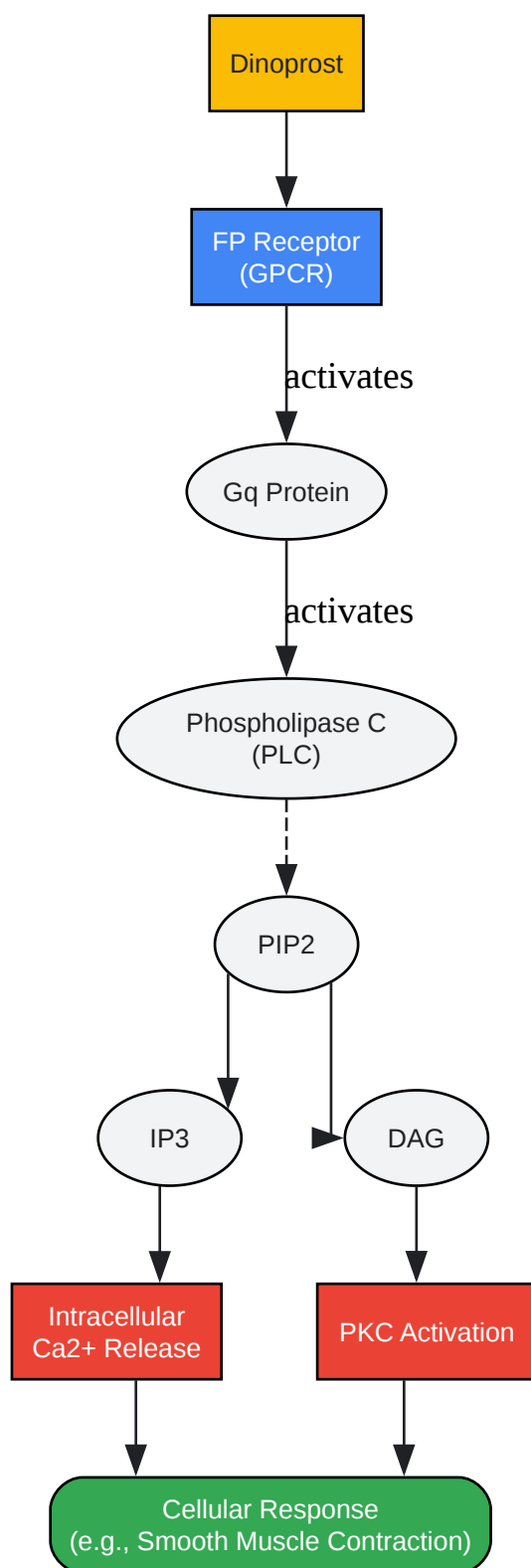


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Caption: Workflow for the use of **Dinoprost-d4** as an internal standard in LC-MS/MS analysis.

Dinoprost Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.



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Caption: Simplified signaling pathway of Dinoprost via the FP receptor.

This guide provides a framework for the synthesis, purification, and analysis of **Dinoprost-d4**. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

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